6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
The compound 6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one features a fused quinazolinone core modified with a [1,3]dioxolo group (positions 4,5-g), a thioxo group at position 6, and a benzyl-piperazine-carboxamide substituent at position 5.
Properties
Molecular Formula |
C28H23F3N4O4S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
6-sulfanylidene-7-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C28H23F3N4O4S/c29-28(30,31)19-2-1-3-20(12-19)33-8-10-34(11-9-33)25(36)18-6-4-17(5-7-18)15-35-26(37)21-13-23-24(39-16-38-23)14-22(21)32-27(35)40/h1-7,12-14H,8-11,15-16H2,(H,32,40) |
InChI Key |
DHWBXQKYAGTZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(3-(Trifluoromethyl)phenyl)piperazine
A method from involves reacting piperazine with 3-(trifluoromethyl)benzoyl chloride in toluene at 40°C. The hydrochloride salt is isolated via basification with ammonia () and extraction into dichloromethane ().
Reaction Parameters
Coupling to Benzyl Carboxylic Acid
The benzyl-piperazine fragment is conjugated via amide bond formation. Following, 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid is reacted with 1-(cyclopropylcarbonyl)piperazine using (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and (-diisopropylethylamine) in acetonitrile ().
Coupling Conditions
Final Assembly of the Target Compound
The benzyl-piperazine-carbonyl-trifluoromethylphenyl moiety is introduced via nucleophilic substitution at position 7 of the quinazolinone core. A solution of 6-thioxo-6,7-dihydro-[1,dioxolo[4,5-g]quinazolin-8(5H)-one in is treated with 4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl bromide and potassium carbonate () at 60°C for 12 hours.
Purification
Analytical Validation
Spectroscopic Data
Challenges and Optimizations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Biological Activities
Research indicates that quinazolinone derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to 6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one have shown significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have demonstrated that modifications in the quinazolinone structure can lead to enhanced antibacterial activity against resistant strains .
- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties. Quinazolinones have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of the compound with cancer cell pathways remain an area of active research.
- Anti-inflammatory Effects : There is evidence that quinazolinone derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. These reactions often include condensation reactions and functional group modifications to enhance biological activity.
Table 1: Synthesis Pathways
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Aniline + Carbonyl Compound | Intermediate |
| 2 | Cyclization | Intermediate + Thio Compounds | Quinazolinone Derivative |
| 3 | Functionalization | Quinazolinone + Piperazine | Target Compound |
Case Studies
Several studies have focused on the biological evaluation of quinazolinone derivatives:
- Antimicrobial Evaluation : A study demonstrated that specific modifications in the quinazolinone structure led to compounds with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of electron-withdrawing groups significantly improved efficacy.
- Anticancer Activity : Another research article highlighted the anticancer effects of similar compounds in vitro against breast cancer cell lines. The study noted a dose-dependent inhibition of cell growth and suggested further investigation into the mechanism of action .
- Anti-inflammatory Studies : A recent study reported on the anti-inflammatory effects of related compounds in animal models. The results indicated a reduction in inflammatory markers following treatment with these quinazolinones .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
7-{6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS 688054-00-4)
- Structural Similarities: Shares the quinazolinone core, [1,3]dioxolo group, and thioxo functionality. The piperazine substituent is linked via a hexyl carbonyl spacer instead of a benzyl group, and the aryl group is 2-fluorophenyl instead of 3-(trifluoromethyl)phenyl.
- Synthetic Pathway: Likely involves coupling a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a quinazolinone precursor via carbodiimide or triphosgene-mediated reactions, as seen in analogous syntheses .
2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one (Compound 15a)
- Structural Similarities : Contains a quinazolin-4(3H)-one core and a piperazine-carboxamide group. The 5,7-dimethoxy and 2-fluorophenyl substituents differ from the target compound’s dioxolo and trifluoromethylphenyl groups.
- Synthetic Route: Prepared via condensation of cyclopropanecarbonyl-piperazine with a fluorophenyl-quinazolinone intermediate, using DCM/EtOH solvent systems and silica gel chromatography (47% yield) .
- Key Differences : The absence of a thioxo group and dioxolo ring may reduce electrophilic reactivity or alter metabolic stability .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structural Similarities: Features a fused heterocyclic system (imidazo[1,2-a]pyridine) and nitrophenyl substituent. The ester groups and cyano substitution contrast with the target’s dioxolo and piperazine motifs.
- Synthesis : Produced via a one-pot two-step reaction involving nitrophenyl hydrazine and pivaloylacetonitrile, yielding a 51% isolated product .
Physicochemical and Spectral Properties
Key Insights : The target compound’s thioxo group (C-S stretch ~1250 cm⁻¹) distinguishes it from carbonyl-rich analogues like 15a . Piperazine proton signals (δ 3.5–3.8) are conserved across derivatives .
Pharmacological Potential (Inferred from Analogues)
- Kinase Inhibition : Piperazine-carboxamide fragments are exploited in tyrosine kinase inhibitors (e.g., c-MET inhibitors in and ). The trifluoromethyl group may enhance hydrophobic interactions in ATP-binding pockets.
- Antimicrobial Activity: Thioxo-quinazolinones are explored for antitubercular properties, as seen in imidazo-oxazine derivatives .
- Metabolic Stability : The dioxolo group in the target compound could improve oxidative stability compared to dimethoxy substituents in 15a .
Biological Activity
The compound 6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available literature regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features several key functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a piperazine moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation; however, analogs have shown promising results in various studies.
Anticancer Activity
A study focused on quinazoline derivatives , which share structural similarities with the target compound, demonstrated significant anticancer properties. For instance, quinazoline-based inhibitors targeting polo-like kinase 1 (Plk1) have been shown to effectively inhibit cell proliferation in cancer models. The inhibition of Plk1 is particularly relevant as it is often overexpressed in various cancers, making it a viable target for therapeutic intervention .
The proposed mechanism of action involves the inhibition of specific protein-protein interactions (PPIs). For example, quinazoline derivatives have been identified as effective inhibitors of the Plk1 polo-box domain (PBD), which is crucial for mitotic progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The structural characteristics of the compound suggest that it may similarly interact with key proteins involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have explored compounds with structural similarities to 6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one. Here are some notable findings:
Q & A
What are the standard synthetic routes for preparing this compound, and what methodological challenges arise during its heterocyclization?
Category: Basic
Answer:
The synthesis typically involves multi-step protocols, including:
- Heterocyclization : Reacting intermediates like thioxo-triazinones with diethyl oxalate in THF, followed by sulfonyl hydrazide to form fused heteropolycyclic cores .
- Fluoroacylation : Introducing trifluoromethyl groups via trifluoroethyl acetate in dioxane under controlled warming .
Challenges : Side reactions during heterocyclization (e.g., incomplete ring closure) and maintaining regioselectivity. Mitigate by optimizing solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios .
How can researchers resolve contradictions in spectroscopic data when characterizing this compound’s regiochemistry?
Category: Advanced
Answer:
Discrepancies in NMR or X-ray crystallography data often arise from conformational flexibility or crystallographic packing effects. Strategies include:
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotational barriers in piperazine or dioxolo groups .
- DFT Calculations : Compare computed chemical shifts/NOE patterns with experimental data to validate regiochemistry .
- Cocrystallization : Use heavy-atom derivatives (e.g., brominated analogs) to improve X-ray diffraction resolution .
What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Category: Basic
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization assays, leveraging the piperazine fragment’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility : Determine via HPLC-UV in PBS (pH 7.4) to guide dosing in subsequent assays .
How can computational modeling optimize this compound’s pharmacokinetic profile while retaining target affinity?
Category: Advanced
Answer:
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify critical binding residues and guide structural modifications .
- ADMET Prediction : Use SwissADME or ADMETLab to adjust logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
- Free-Energy Perturbation (FEP) : Quantify binding energy changes upon introducing substituents (e.g., replacing trifluoromethyl with cyano groups) .
What strategies mitigate toxicity risks identified during early-stage toxicological studies?
Category: Basic
Answer:
- Ames Test : Screen for mutagenicity using TA98 and TA100 bacterial strains; modify aryl/heteroaryl groups if positive .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity; reduce basicity of the piperazine ring if hERG IC50 < 10 μM .
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides); introduce steric hindrance to block metabolic hotspots .
How should researchers design experiments to reconcile conflicting data on this compound’s mechanism of action?
Category: Advanced
Answer:
- Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography with biotinylated probes) to identify off-target interactions .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations and distinguish direct vs. indirect effects .
What theoretical frameworks guide the rational design of analogs with enhanced metabolic stability?
Category: Advanced
Answer:
- Hammett Analysis : Correlate substituent electronic effects (σ values) with metabolic half-life to prioritize electron-withdrawing groups .
- Bioisosterism : Replace labile esters with 1,2,4-oxadiazoles to resist esterase cleavage .
- QSPR Models : Train machine learning algorithms on datasets of metabolic clearance rates to predict stable scaffolds .
Which analytical techniques are critical for confirming the stereochemical integrity of synthetic batches?
Category: Basic
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data for absolute configuration .
- Mosher’s Ester Analysis : Derivatize secondary alcohols to assign R/S configuration via NMR .
How can researchers address low yields during the final fluoroacylation step?
Category: Advanced
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate trifluoroethyl acetate coupling .
- Microwave Reactors : Apply controlled microwave heating (80–100°C) to reduce reaction time and byproduct formation .
- In Situ IR Monitoring : Track carbonyl consumption to optimize reaction termination and maximize yield .
What methodologies validate the compound’s interaction with proposed biological targets at atomic resolution?
Category: Advanced
Answer:
- Cryo-EM : Resolve ligand-target complexes at <3 Å resolution for structural insights .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to quantify affinity and stoichiometry .
- X-Ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify hydrogen-bonding and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
